KadangustinL

Description

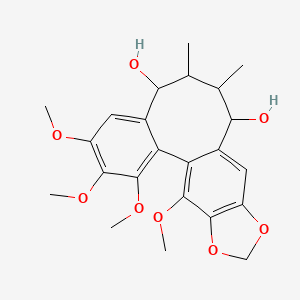

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28O8 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-8,11-diol |

InChI |

InChI=1S/C23H28O8/c1-10-11(2)19(25)13-8-15-21(31-9-30-15)23(29-6)17(13)16-12(18(10)24)7-14(26-3)20(27-4)22(16)28-5/h7-8,10-11,18-19,24-25H,9H2,1-6H3 |

InChI Key |

RGJPPASWKJBDTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)O)C |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Kadangustinl

Isolation from Kadsura Genus Species

Kadsura coccinea as a Primary Source

Kadsura coccinea (Lem.) A.C. Smith, an evergreen climbing shrub, is recognized as a principal source of Kadangustin L. tandfonline.comtechscience.com Comparative studies using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) have demonstrated that Kadangustin L is present in significantly higher concentrations in K. coccinea compared to other related species such as K. heteroclita and K. longipedunculata. nih.govfrontiersin.org This distinct chemical profile makes Kadangustin L a potential chemotaxonomic marker for distinguishing K. coccinea from other plants in the same genus. nih.gov

Presence in Kadsura angustifolia

Kadangustin L has also been isolated from Kadsura angustifolia. tandfonline.comnih.govtandfonline.com This species is an evergreen liana found in the forests of China's Yunnan Province at elevations between 1280 and 2250 meters. tandfonline.com Research involving phytochemical analysis of extracts from K. angustifolia has confirmed the presence of this specific lignan (B3055560) among other compounds. tandfonline.comnih.gov

Detection in Other Kadsura Species

While most prominent in K. coccinea, Kadangustin L has been detected in other Kadsura species, although typically at lower levels. frontiersin.org For instance, analyses have shown that both Kadsura heteroclita and Kadsura longipedunculata contain the compound, but in limited concentrations relative to K. coccinea. nih.govfrontiersin.org The genus Kadsura is known to be a rich source of various lignans (B1203133), with over 81 different types identified across the genus, belonging to classifications such as dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, and aryltetralins. nih.govresearchgate.net

| Species | Relative Abundance of Kadangustin L | Reference |

|---|---|---|

| Kadsura coccinea | High | nih.gov, frontiersin.org |

| Kadsura angustifolia | Present | nih.gov, tandfonline.com |

| Kadsura heteroclita | Low | nih.gov, frontiersin.org |

| Kadsura longipedunculata | Low | nih.gov, frontiersin.org |

Organ-Specific Distribution within Source Plants

The concentration and presence of Kadangustin L can vary between different organs of the source plants.

Accumulation in Fruit Tissues (e.g., peel, seed, pulp)

Kadangustin L has been identified in the fruit tissues of Kadsura coccinea. acgpubs.org A detailed metabolomic study of K. coccinea fruit—analyzing the peel, pulp, and seed—revealed that lignans as a chemical class are particularly abundant in the seed tissues. techscience.com While the study confirmed the presence of Kadangustin L in K. coccinea, it highlighted that other lignans like kadangustin E, pregomisin, and kadsuralignan G were most prominently found in the seeds. techscience.com

Presence in Stem and Root Tissues

The stems and roots of Kadsura species are frequently used in traditional medicine and have been a focus of phytochemical research. nih.govresearchgate.net Scientific studies have explicitly confirmed the isolation of Kadangustin L from the stems of both Kadsura coccinea and Kadsura angustifolia. acgpubs.orgtandfonline.com Chemical profiling of the stems and roots of K. coccinea, K. heteroclita, and K. longipedunculata has been employed to authenticate the plant sources, with Kadangustin L serving as a key marker compound found in these parts. nih.govfrontiersin.org

| Plant Organ | Species | Presence of Kadangustin L | Reference |

|---|---|---|---|

| Stems | Kadsura coccinea | Confirmed | acgpubs.org, frontiersin.org |

| Stems | Kadsura angustifolia | Confirmed | tandfonline.com |

| Roots | Kadsura coccinea | Present | nih.gov, researchgate.net |

| Fruit | Kadsura coccinea | Confirmed | acgpubs.org |

| Seed (Lignans generally) | Kadsura coccinea | High abundance of lignans | techscience.com |

Comparative Metabolome Analysis of Kadangustin L Abundance Across Plant Parts and Species

Kadangustin L is a naturally occurring lignan found within the plant kingdom, particularly in species of the Kadsura genus. frontiersin.orgiomcworld.com The phytogeographical distribution of these plants, such as Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata, is concentrated in the regions of south and southwest China. frontiersin.orgresearchgate.net Comparative metabolomic studies are crucial for understanding the distribution and concentration of specific compounds like Kadangustin L. These analyses reveal how its abundance can differ significantly, not only between various species but also within different parts of a single plant. frontiersin.orgtechscience.com

Intra-species Variability in Kadangustin L Accumulation

Metabolomic analysis within a single species reveals that the accumulation of secondary metabolites is not uniform. In Kadsura coccinea, for instance, a comparative study of the fruit tissues—specifically the peel, pulp, and seed—demonstrated a distinct distribution of various compounds. techscience.com

The analysis identified that different classes of compounds are concentrated in specific fruit parts. While the peel is rich in flavonoids, the seed shows a significantly higher accumulation of lignans and coumarins. techscience.com Kadangustin L, being a lignan, is part of this differential accumulation. A detailed comparison between the seed and peel tissues highlighted that the seed contains elevated levels of numerous lignans. techscience.com Although Kadangustin L was identified in K. coccinea, the study specifically highlighted other lignans like Pregomisin and Kadangustin G as being among the most significantly up-accumulated metabolites in the seed compared to the peel. techscience.com This differential landscape suggests that the seed of K. coccinea is a primary site for the accumulation of various bioactive lignans. techscience.com

Table 1: Relative Abundance of Lignans in Kadsura coccinea Fruit Parts

| Plant Part | Compound Class | Relative Abundance |

| Seed | Lignans | High |

| Peel | Lignans | Low |

| Pulp | Lignans | Low |

This table is based on findings from a comparative metabolome analysis of Kadsura coccinea fruit tissues. techscience.com

Interspecies Comparative Profiling of Kadangustin L

Significant variations in the chemical composition exist among different species of the Kadsura genus. A comparative study authenticating the crude drugs from K. coccinea, K. heteroclita, and K. longipedunculata employed metabolomic analysis to identify distinguishing chemical markers. frontiersin.orgnih.gov

The results of this analysis showed clear differences in the metabolic profiles of the three species. frontiersin.org Specifically, Kadangustin L was identified as a key marker compound that could be used to differentiate K. coccinea from the other two species. frontiersin.orgnih.gov The ion intensity corresponding to Kadangustin L was found to be substantially higher in K. coccinea compared to its concentration in both K. heteroclita and K. longipedunculata, where it was present at low levels. frontiersin.org This finding underscores the utility of Kadangustin L as a chemical marker for the authentication of K. coccinea. frontiersin.org

Table 2: Comparative Ion Intensities of Kadangustin L Across Kadsura Species

| Species | Relative Ion Intensity of Kadangustin L |

| Kadsura coccinea | High |

| Kadsura heteroclita | Low |

| Kadsura longipedunculata | Low |

This table is based on a comparative study for the authentication of Kadsura crude drugs. frontiersin.org

Isolation and Purification Methodologies for Kadangustinl

Extraction Techniques from Plant Biomass

The initial step in obtaining Kadangustin L involves its extraction from the source plant material. This process is crucial as the efficiency of extraction directly impacts the final yield of the compound.

Solvent-Based Extraction Approaches

Solvent-based extraction is a primary method for isolating lignans (B1203133) like Kadangustin L from plant biomass. nih.gov This technique involves the use of various organic solvents to dissolve the target compound from the plant matrix. The choice of solvent is critical and is determined by the polarity and solubility of Kadangustin L. Commonly used solvents in the extraction of lignans from the Kadsura genus include methanol (B129727), ethanol (B145695), and other organic solvents. researchgate.netresearchgate.net

Traditional methods such as maceration, percolation, and Soxhlet extraction are often employed. nih.govfrontiersin.org Maceration involves soaking the plant material in a solvent for a specific period, while percolation allows the solvent to pass through the plant material. nih.gov The Soxhlet apparatus provides a continuous extraction process, which can be more efficient. frontiersin.org For instance, in the broader context of isolating compounds from Kadsura species, dried plant materials are often extracted with methanol at room temperature. researchgate.net The resulting crude extract is then subjected to further purification steps.

Optimization Strategies for Extraction Efficiency

To maximize the yield of Kadangustin L, the optimization of extraction parameters is essential. mdpi.com Key factors that influence extraction efficiency include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. nih.govmdpi.com

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these parameters. mdpi.comrsc.org This method allows for the evaluation of multiple factors and their interactions to determine the optimal conditions for extraction. For example, studies on related plant materials have shown that adjusting the ethanol concentration, extraction time, and temperature can significantly enhance the recovery of bioactive compounds. mdpi.com Single-factor experiments are often conducted initially to determine the effective range for each parameter before applying a more complex optimization design like a Box-Behnken design. rsc.orgnih.gov The goal is to achieve the highest possible extraction yield while minimizing the degradation of the target compound and reducing the consumption of time and resources. nih.govredalyc.org

Advanced Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are therefore necessary to isolate and purify Kadangustin L.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the preparative isolation of natural products like Kadangustin L. austinpublishinggroup.comnih.gov It offers high resolution and is capable of separating complex mixtures into individual components. austinpublishinggroup.com

In a typical HPLC-guided isolation process, the crude extract is first fractionated using other chromatographic methods, such as column chromatography. These fractions are then subjected to preparative HPLC for the final purification of the target compound. nih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of lignans. nih.govresearchgate.net The mobile phase usually consists of a mixture of solvents, such as acetonitrile (B52724) and water, often with a modifier like formic acid, run in a gradient mode to achieve optimal separation. nih.gov The selection of the appropriate HPLC conditions, including the column, mobile phase, and flow rate, is critical for achieving high purity of the isolated Kadangustin L. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Profiling

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes sub-2 µm particles, offering higher resolution, speed, and sensitivity compared to traditional HPLC. waters.com UPLC is particularly valuable for the chemical profiling of complex extracts and for identifying specific markers. mdpi.comnih.gov

UPLC coupled with mass spectrometry (MS), such as UPLC-QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry), has been instrumental in the analysis of Kadsura species. vulcanchem.com This technique allows for the rapid identification of compounds like Kadangustin L in crude extracts and can be used to differentiate between various plant species based on their chemical profiles. vulcanchem.com The high sensitivity of UPLC makes it an excellent tool for detecting and quantifying compounds present in low concentrations. nih.gov The data obtained from UPLC profiling can guide the isolation process by indicating which fractions are rich in Kadangustin L.

Counter-Current Chromatography Applications (e.g., HSCCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the separation of polar compounds. researchgate.net High-Speed Counter-Current Chromatography (HSCCC) is a form of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase in place. aocs.org

The selection of a suitable two-phase solvent system is the most critical step in developing a successful CCC separation. aocs.org This is typically achieved through shake-flask experiments to determine the partition coefficient (K) of the target compound. aocs.org CCC can be operated in different modes, including normal phase and reversed-phase, by simply switching the mobile and stationary phases. aocs.org While specific applications of CCC for the isolation of Kadangustin L are not extensively documented, its successful use for separating other lignans and natural products suggests its potential applicability. mdpi.comnih.gov

Purity Assessment and Fractionation Strategies

The effective isolation and purification of Kadangustin L from its natural source, primarily the stems and fruits of Kadsura coccinea, rely on a multi-step approach involving sophisticated chromatographic and analytical techniques. techscience.comnih.gov The ultimate goal is to obtain a highly purified compound, suitable for spectroscopic elucidation and further scientific investigation. The process hinges on robust purity assessment and strategic fractionation.

Initial purity evaluation and chemotaxonomic guidance are often achieved using advanced analytical methods. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is a pivotal technique for creating a detailed chemical profile of the crude plant extract. vulcanchem.com This method allows for the tentative identification of Kadangustin L and provides a semi-quantitative measure of its presence relative to other phytochemicals. vulcanchem.com For instance, studies have shown that Kadangustin L is a significant chemical marker for distinguishing K. coccinea from other species like K. heteroclita and K. longipedunculata. vulcanchem.com

Fractionation of the crude extract, typically a methanol or ethanol extract, is the next critical phase. This process separates the complex mixture into simpler fractions, enriching the concentration of Kadangustin L in one or more of these fractions. A common strategy involves liquid-liquid partitioning, where the crude extract is partitioned between solvents of varying polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to segregate compounds based on their solubility.

Following initial partitioning, column chromatography is extensively employed for further separation. Silica gel column chromatography is a standard method used to fractionate the chloroform or ethyl acetate extracts, which are often rich in lignans. nih.gov The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

For more refined purification, countercurrent chromatography (CCC) presents a valuable alternative to traditional solid-support chromatography. researchgate.net As a form of liquid-liquid partition chromatography, CCC avoids the irreversible adsorption and potential denaturation of the target compound that can occur with solid stationary phases, ensuring a higher recovery of bioactive compounds like Kadangustin L. researchgate.net

The purity of the fractions obtained at each stage is meticulously monitored, often using High-Performance Liquid Chromatography (HPLC). nih.gov HPLC analysis, particularly with a reverse-phase C18 column, can resolve individual compounds, and the purity of Kadangustin L is determined by comparing the peak area of the compound to the total area of all peaks in the chromatogram. nih.gov A purity of over 95% is generally the target for spectroscopic analysis and bioactivity screening.

The final confirmation of the purity and identity of the isolated Kadangustin L is accomplished through a combination of spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which provide detailed structural information and confirm the molecular formula. nih.govresearchgate.net

Table 1: Analytical Techniques in Purity Assessment of Kadangustin L

| Technique | Purpose | Key Findings |

| UPLC-QTOF/MS | Identification and Chemotaxonomic Profiling | Identifies Kadangustin L as a marker for K. coccinea. vulcanchem.com |

| HPLC | Purity Determination | Quantifies the purity of isolated fractions. nih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure of the purified compound. nih.govresearchgate.net |

| HRMS | Molecular Formula Determination | Provides the exact molecular weight and formula. nih.gov |

Table 2: Chromatographic Methods for Fractionation

| Method | Stationary/Solvent System | Application |

| Silica Gel Column Chromatography | Silica gel with n-hexane/ethyl acetate gradient | Initial fractionation of crude extracts. nih.gov |

| Countercurrent Chromatography (CCC) | Biphasic solvent system | Purification of lignans without solid support. researchgate.net |

| Reverse-Phase HPLC | C18 column with acetonitrile/water gradient | Final purity assessment and semi-preparative isolation. nih.gov |

Structural Elucidation of Kadangustinl

Spectroscopic Analysis for Structural Determination

The cornerstone of the structural elucidation of Kadangustin L was an in-depth analysis of its spectroscopic data. Through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers were able to construct a complete picture of the molecule's framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the primary tool for mapping the carbon and proton framework of Kadangustin L. A series of one-dimensional and two-dimensional NMR experiments were conducted to establish the precise connectivity and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of Kadangustin L, recorded in deuterated chloroform (B151607) (CDCl₃), revealed characteristic signals for a complex lignan (B3055560) structure. The spectrum showed the presence of aromatic protons, methoxy (B1213986) groups, and protons associated with a dibenzocyclooctadiene lignan skeleton.

The ¹³C NMR spectrum provided a count of the unique carbon environments within Kadangustin L, further supporting the proposed lignan scaffold. The chemical shifts indicated the presence of aromatic carbons, olefinic carbons, methoxy carbons, and aliphatic carbons, all consistent with the final elucidated structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kadangustin L (in CDCl₃)

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 1 | 6.51 (s) | 102.7 |

| 2 | - | 140.9 |

| 3 | - | 151.1 |

| 4 | 6.70 (s) | 110.1 |

| 5 | - | 134.7 |

| 6α | 2.65 (dd, 13.8, 3.0) | 33.6 |

| 6β | 2.14 (dd, 13.8, 12.0) | |

| 7 | 1.83 (m) | 42.1 |

| 8 | 1.83 (m) | 34.5 |

| 9α | 2.45 (dd, 13.8, 4.2) | 39.5 |

| 9β | 2.01 (dd, 13.8, 11.4) | |

| 10 | - | 124.9 |

| 11 | - | 140.2 |

| 12 | - | 151.1 |

| 13 | - | 132.8 |

| 14 | - | 122.9 |

| 7-Me | 0.98 (d, 6.6) | 13.4 |

| 8-Me | 0.81 (d, 7.2) | 16.1 |

| 2-OMe | 3.89 (s) | 60.8 |

| 3-OMe | 3.86 (s) | 56.0 |

| 12-OMe | 3.86 (s) | 56.0 |

| 13-OMe | 3.55 (s) | 61.2 |

Note: δH and δC values are reported in parts per million (ppm) relative to the solvent signal. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). J values represent coupling constants in Hertz (Hz).

To assemble the molecular puzzle, a suite of two-dimensional NMR experiments was employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying the spin systems within Kadangustin L, establishing the connectivity between adjacent protons. Key correlations were observed between H-6/H-7, H-7/H-8, H-8/H-9, H-7/7-Me, and H-8/8-Me, which outlined the aliphatic chain of the cyclooctadiene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided through-space correlations between protons, which was vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of Kadangustin L.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the precise mass of Kadangustin L.

Table 2: High-Resolution Mass Spectrometry Data for Kadangustin L

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 453.2196 | 453.2189 | C₂₅H₃₄O₆Na |

The HR-ESI-MS data yielded a sodium adduct ion [M+Na]⁺ at m/z 453.2189, which corresponded to the molecular formula C₂₅H₃₄O₆. This information was in complete agreement with the data obtained from the ¹H and ¹³C NMR spectra, solidifying the proposed structure of Kadangustin L.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of Kadangustin L, electrospray ionization (ESI) is typically used to generate the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion provides characteristic fragments that offer insights into the molecule's core structure and substituent groups.

The fragmentation pattern of Kadangustin L is consistent with a furofuran lignan skeleton. Key fragmentation pathways often involve the cleavage of the benzylic ether bonds and the bonds within the tetrahydrofuran (B95107) rings. The resulting fragment ions help to confirm the connectivity of the aromatic rings to the central lignan core.

A summary of the key MS/MS fragment ions observed for the protonated Kadangustin L molecule is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity of Fragment |

| [M+H]⁺ | m/z 329 | Loss of a methoxy group (CH₃O) and water (H₂O) |

| [M+H]⁺ | m/z 177 | Cleavage yielding a substituted cinnamyl alcohol fragment |

| [M+H]⁺ | m/z 151 | Cleavage yielding a substituted benzaldehyde fragment |

| [M+H]⁺ | m/z 137 | Further fragmentation of the aromatic moiety |

This interactive table summarizes the significant fragment ions observed during the MS/MS analysis of Kadangustin L, providing evidence for its structural backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores, the parts of a molecule that absorb light. The UV-Vis spectrum of Kadangustin L, typically recorded in methanol (B129727) (MeOH), shows absorption maxima that are characteristic of the substituted aromatic rings present in its structure.

The observed absorption bands are indicative of π → π* transitions within the benzene rings. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings, such as hydroxyl and methoxy groups.

| Solvent | λmax (nm) | Chromophore |

| Methanol | 230 | π → π* transition in the aromatic ring |

| Methanol | 280 | n → π* transition associated with oxygenated substituents |

This table displays the key absorption maxima from the UV-Vis spectrum of Kadangustin L, identifying the electronic transitions associated with its aromatic chromophores.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Kadangustin L reveals several characteristic absorption bands that confirm the presence of key functional groups.

The spectrum shows a broad absorption band in the high-frequency region, which is indicative of hydroxyl (-OH) groups. The presence of aromatic C-H bonds and aliphatic C-H bonds is also confirmed. Strong absorptions corresponding to C-O stretching vibrations further support the presence of ether and alcohol functionalities, which are integral to the furofuran lignan structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 cm⁻¹ | O-H Stretching | Hydroxyl groups |

| ~3010 cm⁻¹ | C-H Stretching | Aromatic C-H |

| ~2850-2960 cm⁻¹ | C-H Stretching | Aliphatic C-H |

| ~1610, 1510 cm⁻¹ | C=C Stretching | Aromatic ring |

| ~1270, 1030 cm⁻¹ | C-O Stretching | Ether and alcohol groups |

This interactive table outlines the principal absorption bands in the IR spectrum of Kadangustin L and the corresponding functional groups they represent.

Chiroptical Methods for Absolute Stereochemical Assignment

While the techniques above help establish the planar structure of Kadangustin L, determining its absolute configuration at multiple stereocenters requires chiroptical methods.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores and thus the molecule's absolute configuration.

The experimental ECD spectrum of Kadangustin L is compared with theoretical spectra calculated for possible stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. For lignans (B1203133) of this type, specific Cotton effects around 230 nm and 280 nm are often diagnostic for the stereochemistry at the benzylic positions.

X-ray Crystallography (if applicable to Kadangustin L or related lignans)

Single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure and absolute stereochemistry. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to build an electron density map.

If a suitable single crystal of Kadangustin L can be grown, X-ray analysis can unambiguously determine the relative and absolute configuration of all its chiral centers. In cases where Kadangustin L itself does not crystallize readily, the structure of a closely related lignan with a known crystal structure can serve as a reliable model for comparison and stereochemical correlation.

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, particularly for assigning absolute stereochemistry when experimental data alone is ambiguous. For Kadangustin L, quantum chemical calculations, especially Density Functional Theory (DFT), are employed.

The process involves first proposing all possible stereoisomers of the molecule. For each isomer, the three-dimensional coordinates are used to calculate theoretical ECD spectra using Time-Dependent DFT (TD-DFT). These calculated spectra are then compared with the experimental ECD spectrum. A high degree of similarity between the experimental spectrum and the calculated spectrum for one specific isomer allows for a confident assignment of the absolute configuration of Kadangustin L. This integrated approach, combining experimental ECD data with computational modeling, provides a powerful and reliable method for stereochemical assignment.

Based on the provided search results, there is no specific information available for a chemical compound named "Kadangustin L." The search results discuss general methodologies for structural elucidation of chemical compounds, such as Density Functional Theory (DFT) calculations for NMR chemical shift prediction and Computer-Assisted Structure Elucidation (CASE) systems. However, none of the retrieved documents mention "Kadangustin L" or provide any data related to its structure, NMR properties, or computational analysis.

Therefore, it is not possible to generate an article focusing solely on the chemical compound “Kadangustin L” as requested in the instructions. The necessary data to populate the outlined sections and subsections for this specific compound are absent from the provided search results.

Biosynthetic Pathways of Kadangustinl

Proposed General Lignan (B3055560) Biosynthesis from Phenylpropanoid Precursors

Lignans (B1203133) are synthesized from precursors generated by the phenylpropanoid pathway. nih.gov This fundamental metabolic sequence begins with the amino acid L-phenylalanine. rsc.org Through a series of enzymatic steps, phenylalanine is converted into monolignols, which are the monomeric building blocks of both lignin (B12514952) and lignans. acs.org

The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid. nih.gov Subsequent hydroxylations and methylations produce key intermediates like p-coumaric acid, caffeic acid, and ferulic acid. nih.gov These intermediates are then converted to monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. frontiersin.org The specific nature of the resulting lignan is determined by the subsequent coupling of these monolignol units. rsc.org The radical-based dimerization of these monolignols leads to the formation of various lignan skeletons. rsc.org For instance, the coupling of two coniferyl alcohol molecules can form pinoresinol, a common lignan precursor. nih.gov It is from such foundational lignan structures that more complex molecules like Kadangustin L are likely derived through further enzymatic modifications.

Enzymatic Machinery Involved in Kadangustin L Formation

The formation of Kadangustin L is dependent on a precise sequence of enzymatic reactions. While the specific enzymes for Kadangustin L have not been individually characterized, their functions can be inferred from the well-studied enzymes of the general lignan biosynthetic pathway.

The entry point into lignan biosynthesis is controlled by Phenylalanine Ammonia Lyase (PAL). This enzyme catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. unesp.brwikipedia.org The activity of PAL is a critical regulatory point, controlling the flow of carbon from primary metabolism into the synthesis of thousands of phenylpropanoid compounds, including lignans. researchgate.net

Following the action of PAL, Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid at the para-position to yield p-coumaric acid. cabidigitallibrary.orgnih.gov This reaction is the second key step in the pathway. nih.gov Together, PAL and C4H initiate the conversion of phenylalanine into the precursors required for monolignol and subsequent lignan synthesis. biorxiv.orgnih.gov In some plants, particularly grasses, an alternative "shortcut" exists where Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) can directly convert tyrosine to p-coumaric acid, bypassing C4H. researchgate.netmdpi.com

Table 1: Key Enzymes in the Early Stages of Lignan Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of L-phenylalanine. wikipedia.org | L-phenylalanine | trans-Cinnamic acid |

The central reaction in lignan formation is the oxidative coupling of monolignol radicals. nih.gov This critical step is catalyzed by oxidative enzymes, primarily laccases and class III peroxidases. nih.govresearchgate.net These enzymes are secreted into the cell wall where they oxidize monolignols into their corresponding radicals. frontiersin.org

Laccases are multi-copper oxidases that use molecular oxygen to oxidize phenolic substrates, including monolignols. nih.govmdpi.com

Peroxidases are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) as an oxidant to achieve the same radicalization of monolignols. nih.govresearchgate.net

Once formed, these monolignol radicals couple in a regio- and stereospecific manner, a process often guided by dirigent proteins (DIRs), to form the initial lignan structures like (+)-pinoresinol. nih.govnih.gov The specific combination of monolignols and the precise control of their coupling reaction give rise to the vast structural diversity observed in the lignan family, including the unique skeleton of Kadangustin L.

Genetic and Molecular Mechanisms Underlying Kadangustin L Biosynthesis

Understanding the biosynthesis of Kadangustin L at the molecular level involves identifying the specific genes that encode the requisite enzymes and deciphering their regulatory networks.

Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for discovering genes involved in the biosynthesis of specialized metabolites in medicinal plants. nih.govresearchgate.net By sequencing the complete set of RNA transcripts in a given tissue, researchers can create a snapshot of all active genes. mdpi.com

This approach is highly applicable for identifying the candidate genes for Kadangustin L biosynthesis. By analyzing tissues known to accumulate Kadangustin L, such as those from Kadsura species, and comparing their transcriptomes to tissues with low or no accumulation, it is possible to identify differentially expressed genes. mdpi.comsemanticscholar.org Genes encoding PAL, C4H, various hydroxylases, O-methyltransferases, laccases, peroxidases, and dirigent proteins that show high expression in lignan-rich tissues are strong candidates for being involved in the biosynthetic pathway. nih.govcjnmcpu.com Several studies on Schisandra and Kadsura species have successfully used this method to identify numerous genes putatively involved in lignan synthesis. mdpi.comnih.govcjnmcpu.com

Table 2: Examples of Transcriptome Studies for Lignan Gene Discovery

| Plant Species | Tissue(s) Analyzed | Key Findings | Reference |

|---|---|---|---|

| Anthriscus sylvestris | Flowers, leaves, roots, stems | Identified key enzyme genes for lignan biosynthesis, with highest expression in roots, correlating with deoxypodophyllotoxin (B190956) accumulation. | nih.gov |

| Schisandra chinensis | Fruit (during ripening) | Identified 108 unigenes involved in lignan biosynthesis, including 22 candidate P450s and 15 candidate DIRs. | cjnmcpu.com |

| Kadsura coccinea | Root, stem, leaf | Identified 137 unigenes related to lignan biosynthesis and 233 Cytochrome P450 (CYP) genes, with specific expression patterns in roots suggesting a role in lignan synthesis. | mdpi.comsemanticscholar.org |

To validate the function of candidate genes identified through transcriptome analysis, researchers often correlate gene expression levels with the accumulation of specific metabolites. nih.gov If a gene is indeed responsible for a particular step in the biosynthesis of a compound like Kadangustin L, its expression level should show a strong positive correlation with the concentration of that compound (or its downstream products) across different tissues or developmental stages. mdpi.comtandfonline.com

For example, studies in flax (Linum usitatissimum) have demonstrated a positive correlation between the expression of genes like pinoresinol-lariciresinol reductase (PLR) and the accumulation of secoisolariciresinol (B192356) diglucoside (SDG), a major lignan. tandfonline.commdpi.com Similarly, in cell cultures of Linum album, the upregulation of PAL, CCR, and CAD gene expression was linked to increased production of the lignan podophyllotoxin. jmp.ir This correlative approach provides strong evidence for gene function and is a crucial step in piecing together the complete biosynthetic pathway for a specific molecule like Kadangustin L. nih.gov

Multi-Omics Approaches to Decipher Biosynthesis

The elucidation of complex biosynthetic pathways for natural products like KadangustinL is increasingly reliant on the integration of multiple high-throughput "omics" technologies. A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the biological processes leading to the synthesis of a specific compound. nih.govresearchgate.net This strategy moves beyond studying individual components to understanding the system as a whole, providing insights into gene function, regulatory networks, and metabolic fluxes that are essential for deciphering the intricate steps of secondary metabolite production. researchgate.net

For lignans such as this compound, which are derived from the complex phenylpropanoid pathway, multi-omics approaches are particularly powerful. nih.gov They allow researchers to connect the genetic blueprint of an organism to its expressed proteins and subsequent metabolic output, thereby identifying the specific genes and enzymes responsible for each step in the biosynthetic sequence.

Research Findings from Metabolomic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a cornerstone for understanding biosynthetic pathways by directly analyzing the chemical compounds being produced. nih.gov A widely targeted metabolomics approach was instrumental in profiling the chemical constituents of different organs of Kadsura coccinea, the plant species in which this compound is found. nih.govresearchgate.net

In a significant study, researchers compared the metabolomes of the leaf (KL), stem (KS), and root (KR) of K. coccinea, identifying hundreds of diverse metabolites. nih.govresearchgate.net This comparative analysis revealed that many metabolites were differentially accumulated between the organs, highlighting the specialized metabolic functions of each tissue. nih.gov The differentially accumulated metabolites (DAMs) were predominantly phenolic acids, flavonoids, and lipids. nih.gov

Pathway enrichment analyses of these DAMs showed significant enrichment in several pathways, most notably the phenylpropanoid biosynthesis and the flavone (B191248) and flavonol biosynthesis pathways, which are critical for the production of lignan precursors. nih.govresearchgate.net For instance, key precursors in the phenylpropanoid pathway were found to vary in abundance across the plant's organs, suggesting spatial regulation of the biosynthesis. nih.gov

Interactive Data Table: Differentially Accumulated Metabolites in the Phenylpropanoid Pathway of K. coccinea

| Metabolite | Class | Relative Abundance in Stem (KS) vs. Root (KR) |

| Caffeic aldehyde | Phenolic Acids | Increased |

| Sinapyl alcohol | Phenolic Acids | Increased |

| 5-o-caffeoylshikimic acid | Phenolic Acids | Increased |

| Syringin | Phenolic Acids | Increased |

| This table showcases select metabolites from the phenylpropanoid biosynthesis pathway that were found to be more abundant in the stem compared to the root of K. coccinea, indicating a potentially significant role for the stem in the synthesis of lignan precursors. Data sourced from a metabolomic study on K. coccinea. nih.gov |

This detailed metabolite profiling not only confirms the presence of lignans and their precursors but also provides a functional chemical phenotype that can be correlated with genetic and enzymatic data. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has been pivotal in identifying this compound as a significant chemotaxonomic marker for K. coccinea. vulcanchem.com Principal Component Analysis (PCA) of phytochemical profiles showed that this compound, along with other lignans, was a key variable in distinguishing K. coccinea from related species. vulcanchem.com

Interactive Data Table: Key Lignans Identified in Kadsura coccinea

| Compound Name | Chemical Class | Organ/Part of Identification |

| This compound | Lignan | Fruit, General |

| Kadangustin F | Lignan | General |

| Kadangustin I | Lignan | General |

| Kadsuralignan A | Lignan | General |

| Kadsuralignan H | Lignan | General |

| Gomisin H | Lignan | General |

| Ananolignan A | Lignan | General |

| Kadcoccilignan | Lignan | General |

| This table lists this compound and other structurally related lignans identified in Kadsura coccinea through various analytical studies. nih.govvulcanchem.comresearchgate.net |

Integrating Genomics, Transcriptomics, and Proteomics

While metabolomics provides a snapshot of the final products, a complete understanding of biosynthesis requires integrating it with other omics layers. researchgate.net

Genomics and Transcriptomics : The development of high-throughput sequencing has greatly advanced the study of biosynthetic gene clusters (BGCs). nih.gov Genomics allows for the identification of the entire set of genes in an organism, while transcriptomics reveals which of those genes are actively being expressed at a given time or in a specific tissue. metabolon.com By combining metabolomic data showing high accumulation of lignans in the stem of K. coccinea with transcriptomic analysis of the same tissue, researchers can identify candidate genes whose expression levels are correlated with the production of these compounds. This combined analysis is a powerful strategy for discovering the specific enzymes involved in the this compound pathway. benchchem.com

Proteomics : Proteomics focuses on the large-scale study of proteins, the direct executors of biological functions encoded by genes. youtube.com Mass spectrometry-based proteomics can identify and quantify the proteins present in a specific tissue, providing direct evidence of the enzymes involved in a biosynthetic pathway. nih.gov Integrating proteomic data with transcriptomic and metabolomic profiles allows for the validation of gene function and provides a more complete picture, linking the expressed gene to the functional enzyme and its resulting metabolic product. nih.gov

The future of elucidating the this compound biosynthetic pathway lies in combining these multi-omics datasets. By correlating the genomic blueprint with transcript, protein, and metabolite abundance, a comprehensive and highly detailed model of biosynthesis can be achieved, paving the way for potential metabolic engineering and synthetic biology applications. vulcanchem.com

Chemical Synthesis and Derivatization Strategies for Kadangustinl

Asymmetric Synthesis Approaches for Lignans (B1203133)

The asymmetric synthesis of lignans is crucial for obtaining enantiomerically pure compounds, which is often essential for their biological activity. Various methods have been developed to control the stereochemistry during the synthesis of these complex natural products.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example of this strategy is the use of oxazolidinones as chiral auxiliaries in the synthesis of β-benzyl-γ-butyrolactones, which are key intermediates for many lignans. cdnsciencepub.comresearchgate.netcapes.gov.br This method involves a highly diastereoselective alkylation of an N-acyloxazolidinone enolate. cdnsciencepub.comcapes.gov.br The chiral auxiliary guides the approach of the alkylating agent, leading to the formation of a new stereocenter with high selectivity. Subsequent removal of the auxiliary provides the desired butyrolactone in high optical purity. cdnsciencepub.com This intermediate can then be further elaborated to various lignan (B3055560) skeletons. cdnsciencepub.com

Another chiral auxiliary that has been effectively used is (-)-ephedrine. In the asymmetric photocyclization of a dibenzylidenesuccinate, (-)-ephedrine was used to bias the atropisomeric equilibrium, leading to an optically active dihydronaphthalene precursor for the lignan (+)-lyoniresinol dimethyl ether. acs.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Lignan Synthesis

| Chiral Auxiliary | Key Reaction | Intermediate/Product | Reference |

| Oxazolidinones | Diastereoselective alkylation | β-benzyl-γ-butyrolactones | cdnsciencepub.comresearchgate.netcapes.gov.br |

| (-)-Ephedrine | Asymmetric photocyclization | Aryldihydronaphthalene | acs.orgnih.gov |

Chiral Catalyst-Mediated Reactions

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product.

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral secondary amines, such as MacMillan's and Jorgensen's catalysts, have been successfully employed in the enantioselective synthesis of various natural products, including lignans. nih.gov These catalysts activate α,β-unsaturated aldehydes towards a variety of nucleophilic additions, creating stereocenters with high enantioselectivity. nih.gov For instance, the enantioselective total synthesis of the tetrahydrofuran (B95107) lignan (+)-virgatusin was achieved using an organocatalytic cyclopropanation reaction as a key step. nih.gov

Transition metal catalysts bearing chiral ligands are also widely used. For example, rhodium(I) complexes with chiral bisphosphines have been used for the catalytic asymmetric hydrogenation of arylidenesuccinic acid monoesters to produce optically pure (R)-arylmethylsuccinic acid mono-methyl esters, which are precursors to lignans like (+)-collinusin and (-)-deoxypodophyllotoxin. researchgate.net

Enantioselective Synthesis of Kadangustin J (as a related lignan)

The synthesis of Kadangustin J, a lignan structurally related to Kadangustin L, provides valuable insights into potential synthetic routes. A successful enantioselective synthesis of (-)-Kadangustin J was achieved from a common chiral precursor derived from an aza-Claisen rearrangement. acs.orgnih.govacs.org This approach highlights the power of using a single, versatile chiral building block to access a variety of structurally distinct lignans. acs.orgnih.govacs.org

The synthesis began with a chiral morpholine (B109124) amide, which underwent a series of transformations including protection of a hydroxyl group, conversion to an aldehyde, and subsequent addition of a lithiated aryl bromide. acs.org A key step in the synthesis was a mesyl chloride-induced rearrangement to form the desired aldehyde precursor to Kadangustin J. acs.org This methodology not only enabled the first asymmetric synthesis of (-)-Kadangustin J but also allowed for the determination of its absolute stereochemistry. acs.orgnih.govacs.org

Rational Design and Synthesis of Kadangustin L Analogs and Derivatives

The rational design and synthesis of analogs and derivatives of natural products are crucial for developing new therapeutic agents with improved properties. acs.orgrsc.orgrsc.org For lignans, this often involves modifying the core scaffold or the peripheral substituents to enhance bioactivity or selectivity. rsc.orgrsc.org

A modular synthetic approach, where different fragments of the molecule can be easily varied and combined, is highly advantageous for creating a library of analogs. rsc.orgrsc.org For example, a modular and stereoselective synthesis of the lignan leoligin (B1254254) and its analogs was developed, allowing for the rapid preparation of compounds with varied substitution patterns. rsc.orgrsc.org This approach led to the identification of analogs with increased selectivity for inhibiting vascular smooth muscle cell proliferation, a desirable property for treating cardiovascular diseases. rsc.org

In the context of Kadangustin L, a similar strategy could be employed. By developing a convergent synthetic route, different aromatic fragments could be introduced to explore the structure-activity relationships of the dibenzocyclooctadiene core. Furthermore, modifications of the hydroxyl and methoxy (B1213986) groups on the aromatic rings could be systematically investigated.

Table 2: Strategies for Analog and Derivative Synthesis

| Strategy | Approach | Potential Outcome | Reference |

| Modular Synthesis | Varying aromatic fragments and substituents. | Library of analogs for structure-activity relationship studies. | rsc.orgrsc.org |

| Bioactivity-Directed Fractionation | Isolation and structural modification of active compounds. | Development of potent derivatives. | acs.org |

| Mimicking Bioactive Conformations | Designing analogs based on the structures of known active compounds. | New compounds with potential anticancer activity. | researchgate.net |

Stereochemical Control in Lignan Synthesis

The complex three-dimensional structure of lignans, often with multiple contiguous stereocenters, makes stereochemical control a paramount challenge in their synthesis. The relative and absolute configuration of these stereocenters can significantly impact the biological activity of the compound.

In the synthesis of tetrahydrofuran lignans, reagent control has been shown to be an effective strategy for dictating the stereochemical outcome. acs.org For example, the choice of Lewis acid in the reaction of a silyl (B83357) enol ether with an aldehyde can determine the formation of either the 2,3-cis or 2,3-trans isomer of the tetrahydrofuran ring. acs.org Boron trifluoride etherate tends to favor the 2,3-cis isomer, while electron-rich aryl aldehydes can lead to the 2,3-trans isomer through a Lewis acid-mediated isomerization. acs.org

Biosynthesis in nature also provides inspiration for stereochemical control. In the plant Arctium lappa, the stereochemistry of lignan biosynthesis is regulated in an organ-specific manner, with different enantiomers of lignans being produced in the petioles and seeds. tandfonline.comoup.comnih.gov This suggests the involvement of multiple isozymes that exert precise stereochemical control over the enzymatic reactions. tandfonline.comoup.comnih.gov Understanding these biosynthetic pathways can inform the development of biomimetic synthetic strategies.

The enantioselective synthesis of various lignans, including (-)-Kadangustin J, from a common chiral precursor demonstrates a powerful method for achieving stereochemical control. acs.orgacs.org By starting with an enantiomerically pure building block, the stereochemistry of subsequent transformations can be directed to yield the desired stereoisomer of the final product.

Biological Activities and Molecular Mechanisms of Kadangustinl in Vitro

Anti-inflammatory Activity

Kadangustin L has demonstrated notable anti-inflammatory properties in various in vitro models. These studies highlight its potential to modulate key inflammatory pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-induced Macrophages

A key indicator of inflammation is the overproduction of nitric oxide (NO) by activated macrophages. researchgate.net Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory mediators, including NO. researchgate.nettypeset.ioscielo.br Studies on RAW 264.7 macrophage cell lines have shown that various natural compounds can inhibit LPS-induced NO production. researchgate.netnih.govnih.gov This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. researchgate.netnih.gov While direct studies on Kadangustin L's effect on NO production in LPS-induced macrophages are not extensively detailed in the provided results, the general principle of plant-derived compounds inhibiting this pathway is well-established. nih.govphcogj.com For instance, flavonoids have been shown to suppress LPS-induced NO production in RAW264.7 macrophages. nih.gov Similarly, other natural extracts have demonstrated significant anti-inflammatory activity by inhibiting NO production. phcogj.com

Modulation of Inflammatory Mediators and Pathways in vitro

Beyond NO inhibition, the anti-inflammatory effects of compounds are often assessed by their ability to modulate a broader range of inflammatory mediators and signaling pathways. nih.govnih.govcsic.es This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govcimap.res.in The modulation of these cytokines is a crucial aspect of controlling the inflammatory response. cimap.res.innih.gov For example, some macrolide antibiotics exert their anti-inflammatory effects by preventing the production of these pro-inflammatory mediators. nih.gov Furthermore, the anti-inflammatory activity of certain compounds is linked to the inhibition of pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating the expression of inflammatory genes. typeset.ionih.gov Polymeric nanoparticles loaded with anti-inflammatory drugs have also been shown to reduce the release of various inflammatory mediators, including NO, TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. csic.es

Cytotoxic Activity and Antiproliferative Effects in Cell Lines

Kadangustin L has been investigated for its potential as a cytotoxic agent against various cancer cell lines, a common characteristic of lignan (B3055560) compounds. nih.govdntb.gov.ua

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, HL-60)

Research has indicated that Kadangustin L exhibits cytotoxic activity, which is often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. oxinst.com The HL-60 (human promyelocytic leukemia) and HeLa (human cervical cancer) cell lines are commonly used models to study apoptosis. oxinst.comeuropeanreview.orgbrieflands.com Studies have shown that various natural and synthetic compounds can induce apoptosis in these cell lines. brieflands.comresearchgate.net For instance, cinnamon extract has been observed to inhibit the proliferation of both HeLa and HL-60 cells. europeanreview.org The ability to induce apoptosis in cancer cells is a key characteristic of many potential anticancer agents. innovareacademics.innih.gov

Investigating Cellular Mechanisms of Cytotoxicity (e.g., Caspase activation, DNA degradation)

The cytotoxic effects of many compounds are underpinned by specific cellular and molecular mechanisms. mdpi.com A hallmark of apoptosis is the activation of a family of proteases called caspases, which are central executioners of the apoptotic process. numberanalytics.comjournalofoncology.org Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. mdpi.comnumberanalytics.com

Another critical event in apoptosis is the degradation of DNA. journalofoncology.orgnih.gov This process is often mediated by caspase-activated DNase (CAD). numberanalytics.comnih.gov In its inactive state, CAD is bound to its inhibitor, ICAD. During apoptosis, caspase-3 cleaves ICAD, releasing active CAD, which then translocates to the nucleus and degrades DNA, leading to the characteristic DNA laddering observed in apoptotic cells. numberanalytics.com The induction of apoptosis through caspase activation and subsequent DNA degradation is a common mechanism of action for many cytotoxic drugs. mdpi.com

Anti-HIV Activity in vitro

In addition to its anti-inflammatory and cytotoxic properties, Kadangustin L has been evaluated for its potential to inhibit the human immunodeficiency virus (HIV) in vitro. semanticscholar.org The search for novel anti-HIV agents from natural sources has been an active area of research. worldrainforests.comresearchgate.net Various compounds isolated from plants have shown promising anti-HIV activity in laboratory settings. worldrainforests.com The evaluation of anti-HIV activity in vitro often involves exposing susceptible cell lines to the virus in the presence of the test compound and measuring the inhibition of viral replication. nih.govnih.gov While the specific mechanisms of Kadangustin L's anti-HIV activity are not fully elucidated in the provided information, its inclusion in anti-HIV screening studies highlights its potential in this therapeutic area. semanticscholar.org

Antioxidant Activity

There is currently no specific research data available on the in vitro antioxidant activity of Kadangustin L. While related lignans (B1203133) from the Kadsura genus are known to possess antioxidant properties, dedicated studies to quantify the antioxidant capacity of Kadangustin L through standard assays such as DPPH, ABTS, or FRAP have not been published vulcanchem.com. The general antioxidant potential of plant-derived compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, but the specific mechanisms and efficacy of Kadangustin L in these processes are yet to be determined.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, α-glucosidase, α-amylase, BACE-1)

Detailed research findings on the inhibitory effects of Kadangustin L on key enzymes such as acetylcholinesterase, α-glucosidase, α-amylase, and BACE-1 are not present in the current body of scientific literature. Although some reports suggest that lignans from Kadsura species may have inhibitory activities on LPS-induced nitric oxide (NO) production, which is linked to anti-inflammatory responses, this does not provide specific data on the enzymes listed researchgate.netresearchgate.net. The potential of Kadangustin L to act as an inhibitor for these enzymes, which are therapeutic targets for various diseases, remains an open area for investigation.

Neuroprotective Effects in vitro (if evidence exists)

As of now, there are no published in vitro studies that specifically investigate the neuroprotective effects of Kadangustin L. The potential of this compound to protect neuronal cells from damage induced by oxidative stress, neurotoxins, or other pathological factors has not been evaluated.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Due to the lack of data on its biological activities, no structure-activity relationship (SAR) studies for Kadangustin L have been conducted. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological effects and for guiding the development of more potent and selective derivatives vulcanchem.com. The establishment of any SAR for Kadangustin L is contingent on future research that first identifies and characterizes its biological activities.

Advanced Analytical Methodologies for Kadangustinl Research

Quantitative Analysis of Kadangustin L

Quantitative analysis is fundamental to determining the concentration of Kadangustin L in plant samples, which is essential for quality control and chemotaxonomic classification.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary technique for the sensitive and specific quantification of Kadangustin L. This method offers high reproducibility and a broad dynamic range, making it ideal for analyzing complex plant extracts. researchgate.net Specifically, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) has been instrumental in profiling and identifying Kadangustin L as a distinct chemical marker. vulcanchem.comnih.gov

In widely-targeted metabolomics studies of Kadsura coccinea fruit tissues, analyses are often performed using a UPLC-ESI-MS/MS system, which combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. techscience.com The Multiple Reaction Monitoring (MRM) mode is a standard approach in targeted metabolomics, monitoring the specific precursor and product ions of each metabolite to ensure accurate quantification. researchgate.net This level of precision allows for the development of methods capable of quantifying hundreds of metabolites, including Kadangustin L, simultaneously. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| UPLC System | SHIMADZU Nexera X2 | techscience.com |

| MS System | Applied Biosystems 4500 Q TRAP | techscience.com |

| Column | Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm) | techscience.com |

| Mobile Phase | Solvent A: Water with 0.1% Formic Acid Solvent B: Acetonitrile (B52724) with 0.1% Formic Acid | nih.govtechscience.com |

| Mass Range (m/z) | 150–1500 | nih.gov |

| Software | Xcalibur 2.2 SP1.48 | nih.gov |

The significant difference in Kadangustin L concentration between various Kadsura species underscores its importance in quality control and standardization. amazonaws.com Kadangustin L is a key chemotaxonomic marker that helps distinguish the medicinally used K. coccinea from closely related species such as K. heteroclita and K. longipedunculata, which are often used interchangeably or as adulterants. vulcanchem.comnih.govresearchgate.net Ensuring the authenticity of Kadsura-derived herbal products is critical for their safety and efficacy. vulcanchem.comnih.gov

Quality control protocols for plant-based medicines involve the comprehensive inspection of a product's identity, purity, and chemical content. amazonaws.com The use of chemical profiling, supported by chemometric analysis, allows for a high-resolution discrimination between species, forming a reliable basis for authentication. researchgate.netnih.gov However, a significant challenge in the broader research and validation of Kadangustin L's properties is the current lack of commercially available purified standards, which hinders further in vitro and in vivo studies. vulcanchem.com

Metabolomics Profiling in Kadangustin L Research

Metabolomics provides a comprehensive overview of the small-molecule chemicals within a biological system, offering insights into the differential accumulation of compounds like Kadangustin L across species and tissues.

Widely-targeted metabolomics has emerged as a powerful strategy in Kadangustin L research. techscience.com This approach bridges the gap between untargeted and targeted metabolomics, enabling the broad detection and precise quantification of hundreds of metabolites in a single analysis. researchgate.nettechscience.com Researchers have used this technique to extensively profile the metabolomes of different organs of K. coccinea, including the fruit (peel, pulp, and seed), leaf, stem, and root. techscience.comresearchgate.net In one such study, 736 bioactive compounds from 11 major metabolite classes were quantified in the fruit parts. techscience.com This comprehensive analysis provides a detailed metabolic landscape and helps identify the distribution of key compounds, including various lignans (B1203133) like Kadangustin L. techscience.comresearchgate.net

Comparative metabolomics is used to analyze the differences in metabolite profiles between samples. This approach has definitively shown that Kadangustin L accumulates in significantly higher concentrations in K. coccinea compared to K. heteroclita and K. longipedunculata. vulcanchem.comamazonaws.com This differential accumulation solidifies its role as a marker compound for K. coccinea. nih.gov

| Species | Kadangustin L Abundance (Relative Intensity) | Reference |

|---|---|---|

| K. coccinea | 85.2 ± 3.1 | vulcanchem.com |

| K. heteroclita | 12.7 ± 1.8 | vulcanchem.com |

| K. longipedunculata | 5.4 ± 0.9 | vulcanchem.com |

Furthermore, comparative studies within the K. coccinea plant itself have revealed significant variation in metabolite distribution among different tissues. For instance, a comparison between the fruit's pulp and peel identified 299 differentially accumulated metabolites (DAMs). techscience.com While flavonoids were found to be abundant in the pulp, lignans and alkaloids were more concentrated in the peel and seed tissues. techscience.com Specifically, the seed of K. coccinea showed a higher accumulation of lignans, including Kadangustin L. techscience.comspgykj.com These findings are crucial for the potential valorization of different plant parts, such as the peel and seed, which are often considered biowastes but are rich in bioactive compounds. techscience.comresearchgate.net

Chemometric Data Analysis for Kadangustin L Profiling

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex chemical data. In the context of Kadangustin L research, chemometric tools are applied to UPLC-MS data to discern patterns and differentiate between samples. researchgate.netnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly used to visualize the chemical differences between Kadsura species. vulcanchem.comnih.govresearchgate.net

In one study, a PCA model demonstrated that Kadangustin L, along with gomisin H and ananolignan A, was a primary driver of the chemical variation that separated K. coccinea from other species, accounting for 36.43% of the variance in the first principal component (PC1). vulcanchem.com Heatmap analysis is another visualization tool used to show the distribution of multiple constituents across different samples, clearly illustrating distinct clustering patterns. vulcanchem.comnih.gov These analyses confirm that the chemical profile, with Kadangustin L as a key marker, provides a high-resolution method for the authentication of Kadsura crude drugs. nih.govresearchgate.net

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of large datasets while retaining most of the original information. nih.govbuiltin.com It achieves this by transforming a set of correlated variables into a new set of uncorrelated variables, known as principal components. nih.govwikipedia.org The first principal component accounts for the largest possible variance in the data, and each subsequent component explains the next largest variance under the constraint that it is orthogonal to the preceding components. utdallas.edu This method is widely used in exploratory data analysis and for visualizing patterns and clusters within data. nih.govwikipedia.org In metabolomics, PCA can be applied to complex datasets to identify patterns and groupings among samples based on their metabolite profiles. frontiersin.org

Partial Least Squares-Discriminant Analysis (PLS-DA)

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method used to model the relationship between a set of predictor variables and a categorical response variable. github.iomdpi.com It is an adaptation of PLS regression and is particularly useful for high-dimensional data where the number of variables exceeds the number of observations and when variables are highly correlated (multicollinearity). github.iorsc.org Unlike unsupervised methods like PCA, PLS-DA uses known class memberships to maximize the separation between groups of observations. mdpi.com This makes it a powerful tool in metabolomics for identifying the metabolites that are most influential in discriminating between different experimental groups or conditions. rsc.orgresearchgate.net

Heatmap Analysis for Metabolite Distribution

Heatmap analysis is a graphical representation of data where individual values contained in a matrix are represented as colors. researchgate.net In metabolomics research, heatmaps are frequently used to visualize the distribution and abundance of multiple metabolites across different samples. nih.govresearchgate.net Typically, rows in a heatmap represent metabolites and columns represent samples, with the color intensity indicating the concentration of each metabolite (e.g., red for high abundance and green for low abundance). researchgate.netnih.gov Heatmaps are often combined with hierarchical clustering to group together metabolites and samples with similar profiles, revealing patterns in the data that can provide insights into the underlying biological processes. nih.gov Interactive heatmaps can further allow for detailed exploration of the data, including links to metabolite databases and statistical information. nih.gov

Future Research Directions and Translational Academic Potential for Kadangustinl

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of lignans (B1203133) in plants of the Schisandraceae family, including Kadsura species, involves a complex network of enzymatic reactions. cabidigitallibrary.orgnih.gov Integrated metabolome and transcriptome analyses of Kadsura coccinea have identified several key enzyme families crucial for the lignan (B3055560) biosynthetic pathway, such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Caffeoyl-CoA O-methyltransferase (CCoAOMT), Dirigent protein (DIR), Pinoresinol-lariciresinol reductase (PLR), Secoisolariciresinol (B192356) dehydrogenase (SDH), O-methyltransferase (OMT), and Cytochrome P450 monooxygenases (CYP). cabidigitallibrary.orgnih.govnotulaebotanicae.ro Studies have shown that the roots of Kadsura coccinea have the highest concentration of lignans, and the expression of genes related to lignan biosynthesis, such as those for CCoAOMT, C3H, and SIDR, is particularly high in the roots and stems. cabidigitallibrary.orgresearchgate.net

Despite these advances, the specific enzymes and regulatory factors directly responsible for the synthesis of Kadangustin L remain to be discovered. Future research should focus on:

Functional Characterization of Candidate Genes: Utilizing techniques like virus-induced gene silencing (VIGS) and CRISPR/Cas9-mediated gene editing to validate the function of candidate genes from the aforementioned enzyme families in the biosynthesis of Kadangustin L.

Identification of Regulatory Factors: Investigating the role of transcription factors, such as MYB and bHLH, which have been implicated in the regulation of lignan biosynthesis in Kadsura heteroclita, to understand how the production of Kadangustin L is controlled at the molecular level. cabidigitallibrary.orgnotulaebotanicae.ro

Pathway Reconstruction: Employing synthetic biology approaches, potentially in microbial hosts like Saccharomyces cerevisiae, to reconstruct the biosynthetic pathway of Kadangustin L. This would not only confirm the functions of the involved enzymes but also provide a sustainable platform for its production.

Exploration of Novel Kadangustin L Derivatives for Enhanced Biological Selectivity

The native structure of Kadangustin L provides a valuable scaffold for chemical modification to improve its pharmacological properties. nih.govbiosolveit.de The generation of novel derivatives can lead to enhanced biological selectivity, increased potency, and improved pharmacokinetic profiles.

Future efforts in this area should include:

Semi-synthesis and Analogue Generation: Chemical modifications of the Kadangustin L core structure, such as alterations to the methylenedioxy bridge, hydroxyl groups, and side chains, could be explored. The synthesis and biological evaluation of these new analogues can help establish structure-activity relationships (SAR). nih.gov

Cytotoxicity Screening: Novel derivatives should be screened against a panel of cancer cell lines to identify compounds with potent and selective cytotoxic activity. mdpi.comnih.gov For instance, other lignans from Kadsura have demonstrated cytotoxicity against various cancer cells. researchgate.net

Pharmacophore-guided Design: Utilizing the known structural features of active lignans to design and synthesize new derivatives with predicted enhanced activity and selectivity.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of Kadangustin L's role in the plant and its potential effects in biological systems can be achieved through the integration of multiple "omics" data. Systems biology approaches can help to build comprehensive models of the metabolic networks involved. cpsbb.eu

Key research activities should encompass:

Integrated Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data from Kadsura coccinea to create a comprehensive map of the lignan biosynthetic network. This will aid in identifying all the components and regulatory interactions that lead to the production of Kadangustin L. anu.edu.au

Metabolic Flux Analysis: Using isotopic labeling studies to trace the flow of precursors through the lignan pathway, providing quantitative insights into the biosynthesis of Kadangustin L and its regulation.

Network Modeling: Developing computational models of the metabolic and regulatory networks to predict how genetic or environmental perturbations would affect the production of Kadangustin L. This can guide metabolic engineering strategies for enhanced production. researchgate.net

Advanced Computational Modeling for Mechanism Prediction and Structure Optimization

Computational modeling is a powerful tool for predicting the biological targets of natural products and for optimizing their structures to enhance activity. enamine.net For Kadangustin L, these approaches can accelerate the drug discovery process.

Future computational studies should focus on:

Molecular Docking: Predicting the binding modes of Kadangustin L with potential protein targets, such as enzymes involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases) or cancer-related proteins. This can provide insights into its mechanism of action. plos.orgnih.gov

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the structure of Kadangustin L and other active lignans to screen virtual compound libraries for new molecules with similar predicted activity. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Establishing mathematical relationships between the structural features of Kadangustin L derivatives and their biological activity to guide the design of more potent compounds.

Role of Kadangustin L as a Lead Compound in Academic Drug Discovery Research (Preclinical)

Kadangustin L's demonstrated inhibition of NO production positions it as a promising lead compound for the development of new anti-inflammatory drugs. researchgate.net Academic drug discovery programs can play a crucial role in advancing this compound through the preclinical pipeline.

Essential preclinical research should involve:

In-depth Anti-inflammatory Studies: Investigating the detailed molecular mechanisms behind the NO inhibitory effect of Kadangustin L. This includes examining its impact on the expression and activity of inducible nitric oxide synthase (iNOS) and its effects on other inflammatory mediators and signaling pathways, such as NF-κB. nih.govmdpi.comdovepress.com

Evaluation in Animal Models: Testing the efficacy of Kadangustin L in preclinical animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or neuroinflammation.

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Kadangustin L, as well as its potential toxicity, to assess its drug-like properties and safety profile. nih.gov